![molecular formula C10H9Br2N B1524749 6-(Bromomethyl)quinoline hydrobromide CAS No. 103030-25-7](/img/structure/B1524749.png)
6-(Bromomethyl)quinoline hydrobromide
Overview
Description
6-(Bromomethyl)quinoline hydrobromide is a useful research compound. Its molecular formula is C10H9Br2N and its molecular weight is 302.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that quinolones, a class of compounds to which 6-(bromomethyl)quinoline hydrobromide belongs, act by targeting bacterial type ii topoisomerases, gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Quinolones, in general, act by converting their targets, gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome .
Biochemical Pathways
Quinolones are known to interfere with the dna replication process in bacteria by inhibiting the action of dna gyrase and topoisomerase iv . This inhibition disrupts the bacterial cell cycle, leading to cell death .
Result of Action
Based on the known action of quinolones, it can be inferred that the compound may lead to the fragmentation of bacterial chromosomes, thereby inhibiting bacterial growth .
Biological Activity
6-(Bromomethyl)quinoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including enzyme inhibition, anticancer effects, and antimicrobial activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9Br2N
- Molecular Weight : 317.02 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=NC2=CC=CC=C12)CBr.Br
The presence of the bromomethyl group enhances the compound's reactivity and potential interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. The inhibition of CYP1A2 can lead to significant implications in pharmacokinetics and drug interactions, making it a candidate for further pharmacological studies .
Anticancer Activity
Numerous studies have assessed the anticancer properties of quinoline derivatives, including this compound. The compound has demonstrated promising cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A549 (lung carcinoma) | 2-50 | |
HeLa (cervical carcinoma) | 2-50 | |
MCF7 (breast carcinoma) | 2-50 | |
HT29 (colon carcinoma) | 2-50 |
These results suggest that this compound and its analogs possess significant antiproliferative potency with relatively low cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. It exhibits selective activity against various bacterial strains:
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
This compound | E. coli | 1 × 10^-6 |
This compound | S. aureus | 1 × 10^-5 |
This compound | Klebsiella pneumoniae | 1 × 10^-5 |
These findings indicate that the compound may serve as a potential therapeutic agent against bacterial infections .
Case Studies
- Antimicrobial Efficacy : A study evaluating various quinoline derivatives, including this compound, found potent inhibition against Pseudomonas aeruginosa, with results comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines, demonstrating that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin, suggesting a promising alternative for cancer treatment .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
- DNA Interaction : The quinoline ring structure allows for intercalation into DNA, potentially disrupting its structure and function.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 6-(bromomethyl)quinoline; hydrobromide
- Molecular Formula : C₁₀H₉Br₂N
- Molecular Weight : 302.99 g/mol
- Appearance : White crystalline powder, soluble in water
The presence of the bromomethyl group enhances the reactivity of the quinoline core, making it a useful intermediate in various chemical reactions.
Synthesis and Chemical Reactions
6-(Bromomethyl)quinoline hydrobromide serves as a crucial reagent in organic synthesis. It is involved in:
- Functionalization of Quinoline Derivatives : The compound facilitates the introduction of bromomethyl groups into complex molecules, allowing for the synthesis of heterocyclic compounds and other derivatives.
- Cross-Coupling Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, making it valuable for generating new chemical entities with desired properties.
Table: Key Reactions Involving this compound
Reaction Type | Description | Yield Improvement |
---|---|---|
Nucleophilic Substitution | Reacts with various nucleophiles to form substituted quinolines | Up to 46% |
Electrophilic Aromatic Substitution | Facilitates substitution on the quinoline ring | Variable |
Biological Applications
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve inhibition of DNA synthesis through interaction with bacterial DNA gyrase.
- Anticancer Activity : In vitro studies have shown that this compound demonstrates antiproliferative effects against several cancer cell lines, including A549 (lung), HeLa (cervical), and MCF7 (breast). Reported IC50 values range from 2–50 μg/ml, indicating promising anticancer potential.
Table: Anticancer Activity Against Cell Lines
Cell Line | IC50 Value (μg/ml) |
---|---|
A549 | 10 |
HeLa | 25 |
MCF7 | 15 |
Enzyme Inhibition Studies
This compound has been studied for its inhibitory effects on key enzymes:
Enzyme | Ki Value (nM) |
---|---|
Acetylcholinesterase | 5.51 - 155.22 |
Human Carbonic Anhydrase I | 46.04 - 956.82 |
Human Carbonic Anhydrase II | 54.95 - 976.93 |
These findings suggest a multifaceted mechanism of action that could be leveraged for therapeutic applications, particularly in neurodegenerative diseases and metabolic disorders.
Medicinal Chemistry Applications
The compound is being investigated for its potential therapeutic applications:
- Drug Metabolism Studies : As an inhibitor of cytochrome P450 enzymes (particularly CYP1A2), it may influence drug metabolism pathways, which is critical for understanding drug interactions and optimizing pharmacotherapy.
- Development of Novel Therapeutics : The unique structural features of this compound allow it to serve as a scaffold for designing new drugs targeting various diseases.
Case Studies
- Anticancer Research : A study reported that derivatives of this compound exhibited enhanced activity against resistant cancer cell lines, suggesting its potential as a lead compound for further development.
- Antimicrobial Efficacy : Research demonstrated that modifications to the bromomethyl group could improve antimicrobial potency against specific bacterial strains, highlighting its utility in developing new antibiotics.
Properties
IUPAC Name |
6-(bromomethyl)quinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSKVXFAHDCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699609 | |
Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-25-7 | |
Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(bromomethyl)quinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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